3-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a pyrazole ring, and chlorobenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of Pyrazole Ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Chlorobenzyl Substitution: The chlorobenzyl group is introduced through nucleophilic substitution reactions using chlorobenzyl chloride and suitable nucleophiles.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
3-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Thiophene Derivatives: Compounds with a thiophene core, used in various chemical and pharmaceutical applications.
Pyrazole Derivatives: Compounds with a pyrazole ring, known for their therapeutic potential.
Uniqueness
3-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of benzothiophene, pyrazole, and chlorobenzyl moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-chloro-N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c20-13-7-5-12(6-8-13)11-24-10-9-16(23-24)22-19(25)18-17(21)14-3-1-2-4-15(14)26-18/h1-10H,11H2,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKDGWITWQNAHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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